Butyl butyrate

Catalog No.
S587450
CAS No.
109-21-7
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl butyrate

CAS Number

109-21-7

Product Name

Butyl butyrate

IUPAC Name

butyl butanoate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-3-5-7-10-8(9)6-4-2/h3-7H2,1-2H3

InChI Key

XUPYJHCZDLZNFP-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CCC

Solubility

0.00 M
0.5 mg/mL at 20 °C
miscible with alcohol, ether, most vegetable oils; slightly soluble in propylene glycol, water
1 ml in 3 ml 70% alcohol (in ethanol)

Synonyms

butyl butyrate, butyl n-butyrate, n-butyl n-butanoate, n-butyl n-butyrate

Canonical SMILES

CCCCOC(=O)CCC

Food Science Research

  • Flavoring agent: Butyl butyrate is a common flavoring agent used in food science research to investigate and develop new flavors for food and beverages. Its characteristic fruity aroma and taste make it a valuable tool for creating desired flavor profiles. Source: National Institutes of Health: )
  • Flavor perception studies: Researchers use butyl butyrate in studies to understand how humans perceive and respond to different flavors. By studying the interaction of this compound with taste receptors, scientists can gain insights into the mechanisms of flavor perception. Source: National Center for Biotechnology Information: )

Microbial Research

  • Microbial production: Scientists are investigating the use of microorganisms to produce butyl butyrate as a sustainable alternative to traditional chemical synthesis methods. This research focuses on identifying and engineering microbes that can efficiently convert renewable feedstocks into butyl butyrate. Source: Bioresources and Bioprocessing:
  • Microbial ecology: Butyl butyrate is sometimes used as a marker compound in microbial ecology studies. The presence and abundance of this compound can provide insights into the metabolic activities of specific microbial communities within an environment. Source: Journal of Agricultural and Food Chemistry:

Material Science Research

  • Biofuel development: Butyl butyrate is a potential biofuel candidate due to its desirable fuel properties, such as high energy density and good combustion characteristics. Research in this area explores the feasibility of using butyl butyrate as a biofuel or blending it with other biofuels to improve their properties. Source: ScienceDirect:

Butyl butyrate, also known as butyl butanoate, is an organic compound classified as an ester. It is produced through the condensation of butyric acid and n-butanol. This compound appears as a clear, colorless liquid with a pleasant aroma reminiscent of pineapple, making it popular in the flavor and fragrance industries. Butyl butyrate is insoluble in water but miscible with organic solvents such as ethanol and diethyl ether. Its refractive index at 20 °C is approximately 1.406 .

Butyl butyrate primarily functions as a flavoring agent. It interacts with olfactory receptors in the nose, triggering the perception of a fruity aroma, particularly resembling pineapple []. The exact mechanism of this interaction remains under investigation.

Butyl butyrate is generally recognized as safe (GRAS) for use in food by the US Food and Drug Administration (FDA) []. However, it's essential to handle it with caution due to the following:

  • Flammability: Butyl butyrate is a flammable liquid with a flash point of 49 °C [].
  • Moderate toxicity: While not acutely toxic, excessive inhalation or ingestion can cause irritation to the respiratory system and mucous membranes [].

Safety precautions include:

  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling the compound.
  • Maintaining proper ventilation in work areas.
  • Following safe storage and disposal practices as outlined in safety data sheets (SDS).
Typical of esters. Key reactions include:

  • Esterification: The formation of butyl butyrate from butyric acid and n-butanol, often facilitated by acid catalysts.
  • Hydrolysis: The reaction of butyl butyrate with water to regenerate butyric acid and n-butanol, typically catalyzed by acids or bases.
  • Transesterification: The exchange of the alkoxy group in butyl butyrate with another alcohol, producing a different ester and releasing n-butanol.
  • Reactions with Strong Oxidizing Agents: Butyl butyrate can react vigorously with strong oxidizing acids, leading to the liberation of heat and the formation of byproducts .

The synthesis of butyl butyrate can be achieved through several methods:

  • Conventional Esterification: This process involves reacting n-butyric acid with n-butanol in the presence of an acid catalyst. The reaction typically requires heating to promote ester formation.
  • Microbial Production: Recent advancements have introduced microbial methods for synthesizing butyl butyrate using engineered strains of bacteria like Clostridium species and Escherichia coli. These microorganisms utilize alcohol acyltransferases and lipases to facilitate one-pot production processes .
  • Catalytic Methods: Innovative methods have been developed using catalysts such as aluminum compounds for direct conversion of n-butyraldehyde to butyl butyrate, achieving high conversion rates with minimal byproducts .
  • Ionic Liquid Catalysis: The use of ionic liquids as catalysts has been explored to optimize synthesis conditions, yielding high purity levels of butyl butyrate .

Ethyl acetateC4H8O2FruitySolvent, flavoring agentPropyl acetateC5H10O2Pear-likeSolvent, flavoring agentAmyl acetateC7H14O2BananaSolvent, flavoring agentMethyl butyrateC5H10O2FruityFlavoring agentIsobutyl acetateC6H12O2FruitySolvent, flavoring agent

Uniqueness of Butyl Butyrate

Butyl butyrate stands out due to its specific fruity aroma profile that closely resembles pineapple, which is less common among similar esters. Its production methods also highlight its versatility; it can be synthesized through traditional chemical routes or innovative microbial processes that may offer environmental benefits by reducing chemical waste and energy consumption .

Research has indicated that butyl butyrate interacts positively with various enzymes during microbial synthesis processes. Studies focusing on alcohol acyltransferases and lipases reveal their significant roles in the esterification reactions necessary for producing this compound efficiently . Furthermore, interaction studies involving its reactivity with oxidizing agents highlight safety considerations when handling this ester .

Physical Description

Butyl butyrate appears as a colorless liquid. Insoluble in water. A marine pollutant. Poses a threat to the aquatic environment. Immediate steps should be taken to prevent spread to the environment. May penetrate soils and contaminate groundwater and nearby waterways. Mildly irritates the eyes and skin.
Liquid
colourless liquid with a fruity, pineapple-like odour on dilution
A colorless liquid.

XLogP3

2.2

Boiling Point

332 °F at 760 mm Hg (USCG, 1999)
166.0 °C
332°F

Flash Point

128 °F (USCG, 1999)
128°F

Density

0.872 at 68 °F (USCG, 1999)
d204 0.87
0.867-0.871
0.872

Melting Point

-133 °F (USCG, 1999)
-91.5 °C
Mp -91.5 °
-91.5°C
-133°F

UNII

1BHV00T1M4

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids]

Vapor Pressure

10.34 mm Hg (USCG, 1999)
1.81 mmHg
10.34 mmHg

Pictograms

Flammable

Flammable

Other CAS

109-21-7

Wikipedia

Butyl butyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Butanoic acid, butyl ester: ACTIVE

Dates

Modify: 2023-08-15

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